molecular formula C15H10FN5O4S B2828806 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040664-42-3

1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

カタログ番号: B2828806
CAS番号: 1040664-42-3
分子量: 375.33
InChIキー: QPKCXBGSNGIBLK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(3-Fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a 6-oxo-1,6-dihydropyridazine core substituted with a 3-fluorophenylmethyl group at position 1 and a 5-nitro-1,3-thiazol-2-yl carboxamide moiety at position 2. The compound’s structure integrates a nitro-thiazole ring, which confers strong electron-withdrawing properties, and a fluorinated aryl group, likely enhancing lipophilicity and metabolic stability.

特性

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FN5O4S/c16-10-3-1-2-9(6-10)8-20-12(22)5-4-11(19-20)14(23)18-15-17-7-13(26-15)21(24)25/h1-7H,8H2,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPKCXBGSNGIBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NC3=NC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Aryl Group Amide Substituent Key Features
Target Compound 6-oxo-dihydropyridazine 3-fluorophenylmethyl 5-nitro-1,3-thiazol-2-yl Nitro-thiazole, fluorophenyl
Compound 6 () 6-oxo-dihydropyridazine Benzyl 3-(cyclopropylcarbamoyl)phenyl Cyclopropylcarbamoyl, no halogen
Compound 12 () 6-oxo-pyridazine 4-methoxyphenylmethyl 3-(cyclopropylcarbamoyl)-4-fluorophenyl Methoxy donor, 4-fluorophenyl
Compound Pyrazole 3-chlorophenyl N-methoxy-N-methyl Chlorophenyl, trifluoromethyl pyrazole

Key Observations:

Aryl Group Variations :

  • The target compound’s 3-fluorophenylmethyl group contrasts with benzyl (Compound 6) and 4-methoxyphenylmethyl (Compound 12). Fluorine’s electron-withdrawing nature may enhance binding precision compared to electron-donating methoxy groups .
  • compounds feature chlorophenyl groups, highlighting halogen substitution trends. Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .

Amide Substituent Diversity: The 5-nitro-1,3-thiazol-2-yl group in the target compound is unique among analogs. compounds utilize N-methoxy-N-methyl amides, which may alter solubility and bioavailability compared to heterocyclic amides .

Synthetic Routes :

  • Analogs in are synthesized via coupling reactions using HATU/DIPEA in DMF, a method likely applicable to the target compound .
  • The nitro-thiazole moiety in the target compound may require specialized nitration steps, contrasting with cyclopropane carboxamide syntheses in .

Physicochemical Properties

  • Lipophilicity : The target compound’s fluorophenyl and nitro-thiazole groups likely increase logP compared to methoxy-substituted analogs (Compound 12), impacting bioavailability .

Q & A

Basic: What are the key steps in synthesizing 1-[(3-fluorophenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

Answer:
The synthesis typically involves:

Formation of the dihydropyridazine core via cyclization of precursors like 3-carboxypyridazine derivatives under acidic or basic conditions.

Substitution reactions to introduce the 3-fluorophenylmethyl group, often using alkylation reagents (e.g., 3-fluorobenzyl bromide) in polar aprotic solvents like DMF .

Coupling the nitrothiazole moiety via carboxamide bond formation, employing coupling agents such as EDC/HOBt or CDI in anhydrous conditions .

Purification via column chromatography or recrystallization, followed by characterization using NMR, IR, and mass spectrometry .

Advanced: How can reaction conditions be optimized to improve yield and purity of the nitrothiazole coupling step?

Answer:
Key factors for optimization:

  • Temperature control : Maintaining 0–5°C during nitrothiazole activation minimizes side reactions (e.g., hydrolysis of the nitro group) .
  • Solvent selection : Anhydrous DMF or THF enhances carboxamide coupling efficiency .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates reaction rates by stabilizing transition states .
  • Real-time monitoring : TLC or HPLC tracks intermediate formation, enabling rapid adjustments .

Table 1: Yield Optimization Under Different Conditions

SolventCatalystTemp (°C)Yield (%)Purity (%)
DMFDMAP0–57895
THFNone255285
DCMEDC/HOBt106588

Basic: What spectroscopic techniques confirm the compound’s structural integrity?

Answer:

  • 1H/13C NMR : Assigns protons and carbons in the dihydropyridazine core (e.g., δ 6.8–7.2 ppm for aromatic protons) and fluorophenyl group .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 415.08) and fragmentation patterns .

Advanced: How can contradictory bioactivity data across similar dihydropyridazine derivatives be resolved?

Answer: Contradictions often arise from:

  • Structural variations : Minor substituent changes (e.g., nitro vs. methyl groups on thiazole) alter target binding .
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms affect IC50 values .

Methodological Approach:

Comparative SAR Analysis : Map bioactivity against substituent electronic properties (Hammett constants) and steric bulk .

Molecular Dynamics Simulations : Predict binding modes to targets like kinases or proteases using software like AutoDock .

Standardized assays : Re-test compounds under uniform conditions (pH, temperature, buffer) to isolate structural effects .

Basic: What are the compound’s potential biological targets based on structural analogs?

Answer:

  • Enzyme inhibition : Dihydropyridazines inhibit cyclooxygenase-2 (COX-2) and tyrosine kinases due to planar aromatic systems .
  • Antimicrobial activity : Nitrothiazole moieties disrupt bacterial DNA gyrase .
  • Anticancer potential : Fluorophenyl groups enhance lipophilicity, promoting cell membrane penetration .

Advanced: What experimental strategies mitigate degradation of the nitrothiazole group during storage?

Answer:

  • Stabilizers : Add antioxidants (e.g., BHT) to prevent nitro group reduction .
  • Storage conditions : Use amber vials at –20°C under inert gas (argon) to block photolytic/hydrolytic degradation .
  • Lyophilization : Convert to stable powder form, avoiding aqueous solutions .

Basic: How is solubility optimized for in vitro assays?

Answer:

  • Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions to prevent precipitation .
  • pH adjustment : Buffers (PBS pH 7.4) enhance solubility of ionizable carboxamide groups .

Advanced: What computational methods predict metabolic pathways for this compound?

Answer:

  • In silico tools : Software like MetaSite identifies probable Phase I/II metabolism sites (e.g., nitro reduction, glucuronidation) .
  • Density Functional Theory (DFT) : Calculates activation energies for oxidative reactions at the dihydropyridazine core .

Basic: What safety protocols are recommended for handling nitro-containing compounds?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of nitro group-derived vapors .
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure .

Advanced: How can high-throughput screening (HTS) be designed to evaluate this compound’s polypharmacology?

Answer:

  • Target panels : Screen against kinase, protease, and GPCR libraries using fluorescence polarization assays .
  • Dose-response matrices : Test concentrations from 1 nM to 100 µM to capture full efficacy/toxicity profiles .
  • Data analysis : Apply machine learning (e.g., Random Forest) to identify off-target interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。